molecular formula C13H14N2O B12733879 2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate CAS No. 136051-80-4

2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate

Cat. No.: B12733879
CAS No.: 136051-80-4
M. Wt: 214.26 g/mol
InChI Key: MFYFDYREFFENNR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is a chemical compound with the molecular formula C₁₃H₁₄N₂O·2H₂O It is a derivative of acridine, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate typically involves the reduction of acridone derivatives. One common method includes the following steps:

    Starting Material: Acridone is used as the starting material.

    Reduction: Acridone is reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The reduced product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 9th position.

    Hydration: The final step involves the hydration of the compound to form the dihydrate.

Industrial Production Methods

In industrial settings, the production of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate may involve large-scale reduction and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated acridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate involves its interaction with biological targets such as enzymes and receptors. The amino group at the 9th position plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. The compound may also interact with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Another acridine derivative with similar biological activities.

    Tacrine: A related compound used in the treatment of Alzheimer’s disease.

    Acridine Orange: A dye with similar structural features.

Uniqueness

5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is unique due to its specific substitution pattern and the presence of the dihydrate form. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

136051-80-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

9-amino-5,6,7,8-tetrahydroacridin-2-ol

InChI

InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h5-7,16H,1-4H2,(H2,14,15)

InChI Key

MFYFDYREFFENNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)O)C(=C2C1)N

Origin of Product

United States

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